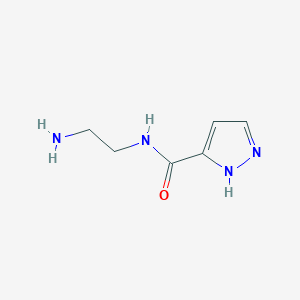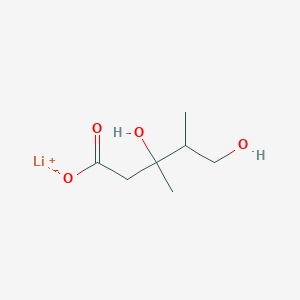
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole (DMPF-T) is a thiazole-based compound that has been widely studied for its potential applications in various scientific research areas. It is an important member of the thiazole family of compounds, which has been extensively studied due to their diverse biological activities. DMPF-T has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, DMPF-T has been studied for its potential applications in various scientific research areas, including drug development, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound is thought to bind to the active site of the enzyme, thus preventing it from converting arachidonic acid into prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole in laboratory experiments is that it is relatively easy to synthesize. In addition, the compound is stable and can be stored for long periods of time. Furthermore, it has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. In addition, the compound has not been extensively studied and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole. For example, further research could be conducted to better understand the compound’s mechanism of action. In addition, studies could be conducted to investigate the compound’s potential applications in drug development, biochemistry, and physiology. Furthermore, studies could be conducted to explore the compound’s potential therapeutic effects in various diseases and conditions, such as cancer, inflammation, and pain. Finally, studies could be conducted to investigate the compound’s potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is typically achieved through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl chloride (DMPCl) with 4-fluorophenyl isothiocyanate (FPITC) in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with thiourea in the presence of an acid, such as hydrochloric acid, to yield this compound.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole has been studied extensively for its potential applications in various scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, this compound has been studied for its potential applications in drug development, biochemistry, and physiology.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVKAVDRZZFQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)


![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)



![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
